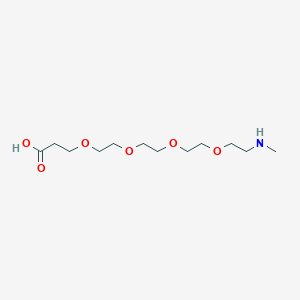

Methylamino-PEG4-acid

Vue d'ensemble

Description

Methylamino-PEG4-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Applications De Recherche Scientifique

1. Magnetic Resonance Imaging (MRI) Contrast Agents

Polyethylene glycol (PEG) conjugation to macromolecules, such as generation-4 polyamidoamine dendrimers, enhances their use as MRI contrast agents. The conjugation increases hydrophilicity, leading to prolonged retention in circulation, increased excretion, and decreased organ accumulation, making them effective for vascular MRI applications (Kobayashi et al., 2001).

2. Adsorption and Interaction with Solid Surfaces

PEG's biocompatibility and solubility make it effective for adsorption processes, particularly in combination with ionic polyamino acids like poly-l-lysine or poly-l-aspartic acid. This is useful in industry and medicine for controlling interactions between polymers and solid surfaces, such as silicon dioxide (Ostolska et al., 2016).

3. Hydrogel Fabrication for Drug Delivery

PEG-based hydrogels, cross-linked with monomers like acrylic acid, show pH-dependent swelling behavior and are used in controlled drug release. Their polyelectrolyte nature and swelling properties make them suitable for various pharmaceutical applications (Zahra et al., 2021).

4. Organic Synthesis

PEG is utilized as a solubilizing support in the synthesis of short carbo- and heteroaromatic oligoamide chains. This aids in improving solubility and facilitating workup procedures in organic synthesis, demonstrating PEG’s versatility as a support medium (König et al., 2000).

5. Green Chemistry Applications

PEG-400 serves as an environmentally benign medium in the oxidative aminocarbonylation of alkynone O-methyloximes with amines, showcasing its role in promoting green chemistry methods for synthesizing diverse organic compounds (Li et al., 2020).

6. Protein and Peptide PEGylation

PEGylation of proteins and peptides, such as the site-specific PEGylation of exendin-4 analogs, is a critical strategy in pharmaceuticals for improving pharmacokinetic properties and reducing immunogenicity, demonstrating PEG's role in enhancing drug delivery systems (Qian et al., 2013).

7. Biomedical and Industrial Applications

The hydrodynamic properties and characteristics of PEG, derived from light scattering experiments, are essential in biomedical applications and pharmaceutical industries, highlighting PEG's significant role in these sectors (Grube et al., 2018).

Mécanisme D'action

Target of Action

Methylamino-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

This compound operates by linking two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This dual-ligand approach allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

This property likely enhances the bioavailability of the compound, allowing it to effectively reach and interact with its targets .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, the compound can effectively regulate the levels of specific proteins within the cell . This can have various downstream effects, depending on the functions of the degraded proteins .

Action Environment

The action of this compound is influenced by various environmental factors within the cell. For instance, the effectiveness of the ubiquitin-proteasome system can be affected by factors such as cellular stress, nutrient availability, and the presence of other regulatory molecules . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH and temperature .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO6/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15/h13H,2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNPCETYZYDTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

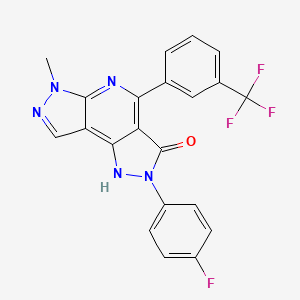

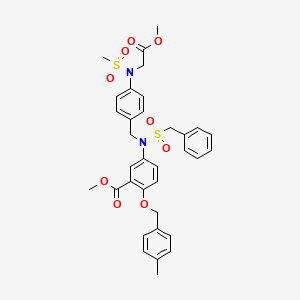

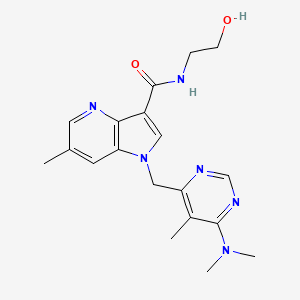

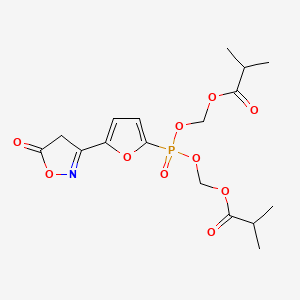

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

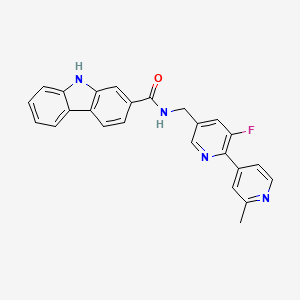

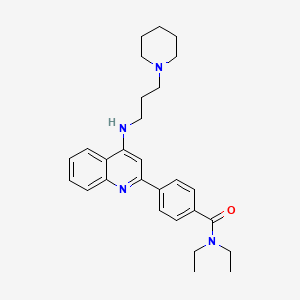

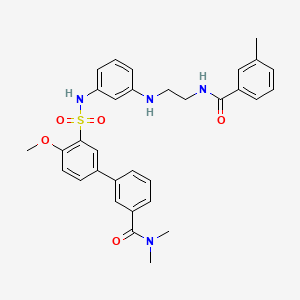

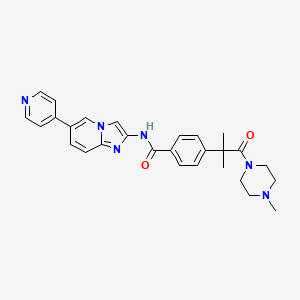

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)

![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)

![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)